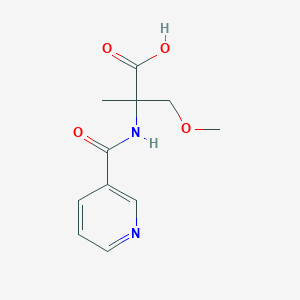![molecular formula C18H24N2O6 B6663478 3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6663478.png)
3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxy and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy and methyl groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying and potentially treating certain conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Shares the methoxy and methyl groups but lacks the pyrrolidine ring.
2-Methoxy-5-methylphenyl derivatives: Similar aromatic structure with variations in functional groups.
Pyrrolidine-3-carbonyl compounds: Contain the pyrrolidine ring but differ in the attached substituents.
Uniqueness
The uniqueness of 3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid lies in its combination of functional groups and structural features. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-11-5-6-14(26-4)13(7-11)20-9-12(8-15(20)21)16(22)19-18(2,10-25-3)17(23)24/h5-7,12H,8-10H2,1-4H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYKKJZDRYSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC(C)(COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663395.png)
![3-[[2-[4-(Difluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663407.png)
![3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663413.png)
![3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663415.png)
![2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663419.png)
![3-Methoxy-2-[[2-(4-methoxyphenyl)-1,3-thiazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6663426.png)
![2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663442.png)
![3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6663444.png)
![2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663446.png)
![3-Methoxy-2-methyl-2-[[2-(4-phenylmethoxyphenoxy)acetyl]amino]propanoic acid](/img/structure/B6663449.png)
![3-Methoxy-2-methyl-2-[(1-naphthalen-1-yl-5-oxopyrrolidine-3-carbonyl)amino]propanoic acid](/img/structure/B6663451.png)
![2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663465.png)

![2-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663487.png)
